

A Comparative Spectroscopic Analysis of 3-Methoxypyridine-2-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypyridine-2-carboxylic acid

Cat. No.: B098498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Methoxypyridine-2-carboxylic acid** with its structural analogues, picolinic acid and 3-hydroxypicolinic acid. Understanding the distinct spectroscopic characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a basis for unambiguous structural elucidation and comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Methoxypyridine-2-carboxylic acid** and its analogues.

Table 1: ^1H NMR Spectroscopic Data

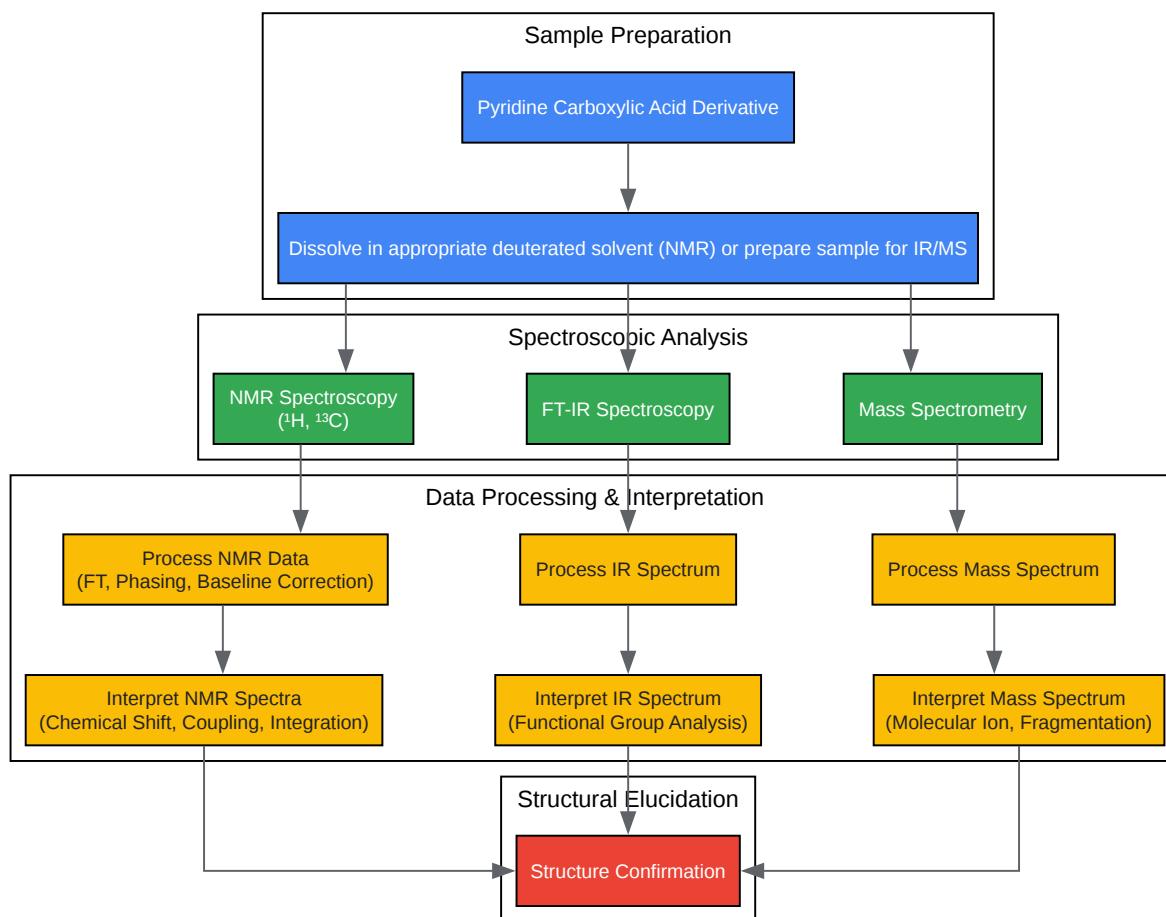
Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
3-Methoxypyridine-2-carboxylic acid		Data not readily available in public databases.
Picolinic acid	CDCl_3	8.83 (d, $J = 4.68$ Hz, 1H), 8.32 (d, $J = 7.76$ Hz, 1H), 8.04 (td, $J = 7.72, 1.64$ Hz, 1H), 7.76 (m, 1H), 7.31 (s, 1H)[1]
DMSO- d_6		8.76 (d, $J \approx 4.7$ Hz, 1H), 8.10 (d, $J \approx 7.8$ Hz, 1H), 8.03 (t, $J \approx 7.7$ Hz, 1H), 7.67 (t, $J \approx 6.3$ Hz, 1H)[1]
3-Hydroxypicolinic acid	DMSO- d_6	Specific shifts and coupling constants not detailed in available public data.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
3-Methoxypyridine-2-carboxylic acid		Data not readily available in public databases.
Picolinic acid	CDCl_3	164.69, 148.10, 146.70, 138.60, 127.83, 124.26[2]
3-Hydroxypicolinic acid		Data not readily available in public databases.

Table 3: FT-IR Spectroscopic Data (Key Peaks)

Compound	Sample Phase	Major Absorption Bands (cm ⁻¹)
3-Methoxypyridine-2-carboxylic acid	Data not readily available in public databases.	
Picolinic acid	KBr disc	~3400-2400 (broad, O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch), ~1580 (C=N stretch), ~750 and ~690 (aromatic C-H bending)
3-Hydroxypicolinic acid	KBr wafer	Broad O-H stretch, C=O stretch, aromatic ring vibrations.[3]


Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-Methoxypyridine-2-carboxylic acid	153.04		Fragmentation pattern not detailed in available public data.
Picolinic acid	Electron Ionization (EI)	123.03	78 (loss of COOH), 51[4]
3-Hydroxypicolinic acid	Electron Ionization (EI)	139.03	Fragmentation pattern not detailed in available public data.

Experimental Workflow

The general workflow for the spectroscopic analysis of these pyridine carboxylic acid derivatives is outlined below.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 3-Methoxypyridine-2-carboxylic Acid and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098498#spectroscopic-comparison-of-3-methoxypyridine-2-carboxylic-acid-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com